molecular formula C15H10ClN5O2S B15087723 5-(3-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478255-18-4

5-(3-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15087723
CAS No.: 478255-18-4
M. Wt: 359.8 g/mol
InChI Key: TYBBQCKGRJOPFE-RQZCQDPDSA-N
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Description

5-(3-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a nitrobenzylidene moiety

Preparation Methods

The synthesis of 5-(3-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide, followed by cyclization.

    Introduction of the chlorophenyl group: This step involves the substitution reaction of the triazole ring with a chlorophenyl derivative.

    Addition of the nitrobenzylidene moiety: This is typically done through a condensation reaction between the triazole derivative and 4-nitrobenzaldehyde.

Chemical Reactions Analysis

5-(3-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include disulfides, sulfonic acids, and substituted triazole derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes.

Comparison with Similar Compounds

Similar compounds to 5-(3-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as:

  • 5-(3-Chlorophenyl)-4-amino-4H-1,2,4-triazole-3-thiol
  • 4-((4-Nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

These compounds share structural similarities but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity

Properties

CAS No.

478255-18-4

Molecular Formula

C15H10ClN5O2S

Molecular Weight

359.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10ClN5O2S/c16-12-3-1-2-11(8-12)14-18-19-15(24)20(14)17-9-10-4-6-13(7-5-10)21(22)23/h1-9H,(H,19,24)/b17-9+

InChI Key

TYBBQCKGRJOPFE-RQZCQDPDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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